molecular formula C23H29N3O4 B5795424 ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate

ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate

Cat. No. B5795424
M. Wt: 411.5 g/mol
InChI Key: XHFPFFZAVYDRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate, also known as EEPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the piperazine family of compounds and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and drug discovery. In neuroscience, ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate has been found to have anxiolytic and antidepressant effects. In pharmacology, ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate has been studied as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In drug discovery, ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. This means that ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate inhibits the reuptake of serotonin, a neurotransmitter that is involved in mood regulation, and activates a specific type of serotonin receptor that is also involved in mood regulation.
Biochemical and Physiological Effects
ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate has been found to have a range of biochemical and physiological effects. In animal studies, ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate has been found to reduce anxiety and depression-like behaviors. It has also been found to have anti-inflammatory and neuroprotective effects. In vitro studies have shown that ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate in lab experiments is that it has been well-studied and has a known mechanism of action. This makes it a useful tool for studying the role of serotonin in various physiological and pathological conditions. However, one limitation of using ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.

Future Directions

There are many future directions for research on ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate. One area of research could be to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. Another area of research could be to study its effects on other neurotransmitters and receptors, in addition to serotonin and the 5-HT1A receptor. Finally, future research could aim to develop new derivatives of ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate involves the reaction of ethyl 4-aminobenzoate with 2-ethoxyphenylpiperazine and acetic anhydride. This reaction produces ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate in high yield and purity. The chemical structure of ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate is shown below:

properties

IUPAC Name

ethyl 4-[[2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-3-29-21-8-6-5-7-20(21)26-15-13-25(14-16-26)17-22(27)24-19-11-9-18(10-12-19)23(28)30-4-2/h5-12H,3-4,13-17H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFPFFZAVYDRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.